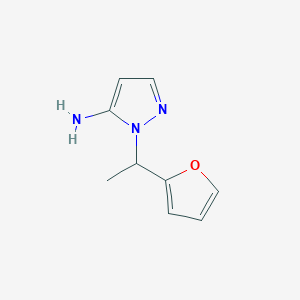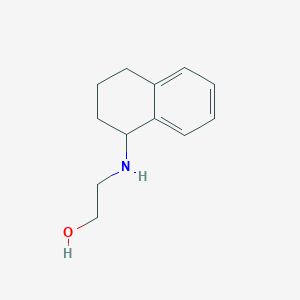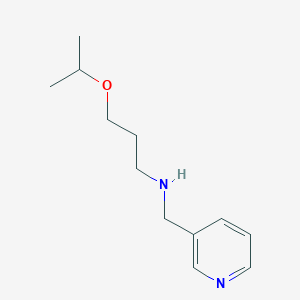
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” can be represented by the SMILES stringCOc1cccc2[nH]c(cc12)C(O)=O . This indicates that the compound has a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to an indole ring. Physical And Chemical Properties Analysis
“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a solid substance . It has a molecular weight of 191.18 .科学的研究の応用
Application in Cancer Treatment
Scientific Field
Summary of Application
Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Methods of Application
The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Generally, these compounds would be administered as part of a chemotherapy regimen .
Results or Outcomes
While the specific results or outcomes would depend on the individual patient and the type of cancer being treated, indole derivatives have generally been found to be effective in inhibiting the growth of cancer cells .
Application in Treating Microbial Infections
Scientific Field
Summary of Application
Indole derivatives have also been found to be effective in treating microbial infections . They have been used as antimicrobial agents, helping to inhibit the growth of harmful microorganisms .
Methods of Application
The specific methods of application would depend on the type of microbial infection being treated. Generally, these compounds would be administered as part of an antimicrobial treatment regimen .
Results or Outcomes
Indole derivatives have been found to be effective in inhibiting the growth of various types of microbes, helping to treat a variety of microbial infections .
Application in Antiviral Treatment
Scientific Field
Summary of Application
Indole derivatives have been found to possess antiviral properties . They have been used as antiviral agents, helping to inhibit the growth of harmful viruses .
Methods of Application
The specific methods of application would depend on the type of viral infection being treated. Generally, these compounds would be administered as part of an antiviral treatment regimen .
Results or Outcomes
Indole derivatives have been found to be effective in inhibiting the growth of various types of viruses, helping to treat a variety of viral infections .
Application in Synthesis of Alkaloids
Scientific Field
Summary of Application
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years .
Methods of Application
The specific methods of application would depend on the type of alkaloid being synthesized. Generally, these compounds would be used as reactants in the synthesis process .
Results or Outcomes
The specific results or outcomes would depend on the individual synthesis process and the specific indole derivative being used. Generally, these compounds have been found to be effective in the synthesis of various types of alkaloids .
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-methoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZATCSNWKJWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390175 |
Source


|
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
739365-06-1 |
Source


|
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
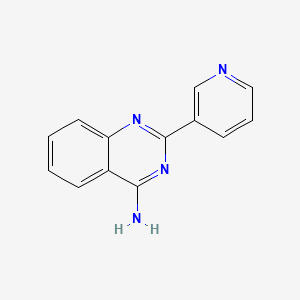

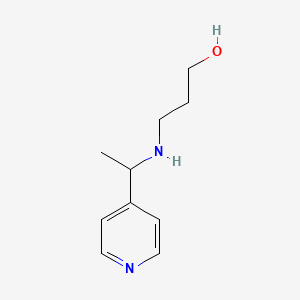
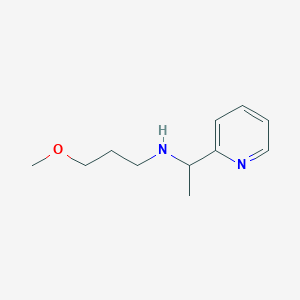
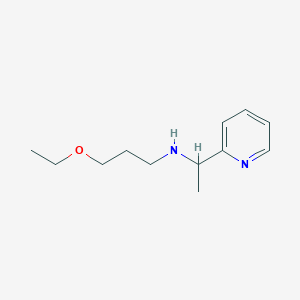
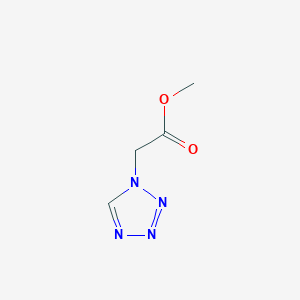
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
